4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-phenyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)16-10-14(6-7-23-16)27-9-8-26(12-17(27)29)18(30)15-11-24-28(25-15)13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGGMWAXYQOVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC(=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed one-pot synthesis, which involves the cyclization of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method provides moderate to high yields and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactors can enhance the efficiency and sustainability of the process . These reactors allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Applications
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Antimicrobial Activity
- The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant activity against a range of bacteria and fungi. For instance, a series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
These findings suggest that the compound could be a lead structure for developing new antimicrobial agents.Compound Target Organism Minimum Inhibitory Concentration (MIC) Triazole Derivative A S. aureus 10 µg/mL Triazole Derivative B E. coli 15 µg/mL -
Anticancer Properties
- Research indicates that triazole-based compounds can inhibit cancer cell proliferation. A study focused on the effects of this compound on various cancer cell lines, including breast and lung cancer cells, revealed that it induces apoptosis and inhibits tumor growth.
The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.Cell Line IC₅₀ (µM) MCF-7 (Breast) 12.5 A549 (Lung) 8.3 -
Neuroprotective Effects
- The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that it can reduce oxidative stress and prevent neuronal cell death induced by amyloid-beta peptides.
Case Studies
-
High-throughput Screening
- A high-throughput screening approach was employed to evaluate the biological activity of this compound in a library of similar molecules. The results indicated a significant increase in hit rates when compared to traditional screening methods, highlighting the efficiency of this compound in drug discovery processes.
-
In Vivo Studies
- In vivo studies using animal models have shown promising results regarding the safety and efficacy of this compound in treating infections and tumors. The pharmacokinetics profile suggests favorable absorption and distribution characteristics, making it a candidate for further clinical development.
Mechanism of Action
The mechanism of action of 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogs (Table 1) based on core structure, substituents, and inferred physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Variations: The target compound’s piperazin-2-one core (vs. Pyrrolidin-2-one () introduces a smaller lactam ring, which may restrict conformational flexibility compared to the target’s piperazin-2-one.
Substituent Effects: Trifluoromethylpyridine: Present in the target and Compounds 5, 16, and 21. This group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs . Aryl Carbonyl vs. Sulfonyl: The target’s triazole carbonyl (logP ~2.8) is less lipophilic than the sulfonyl group in ’s compound (logP ~2.2), suggesting improved solubility.
CNS Penetration: The moderate logD (~1.9) and polar surface area (PSA ~83 Ų) of the target compound align with blood-brain barrier permeability trends, making it a candidate for neuropharmacological applications .
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be rigorously characterized to confirm its synthetic identity?
- Methodology:
- Employ X-ray crystallography to determine bond lengths, angles, and spatial arrangement of functional groups (e.g., triazole and trifluoromethylpyridine moieties). For example, refine data using least-squares matrix methods with , as demonstrated for similar piperazine derivatives .
- Validate purity via HPLC with UV detection and cross-reference retention times against synthetic intermediates.
- Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm proton environments and coupling patterns, particularly for the trifluoromethyl group and triazole ring .
Q. What synthetic strategies are optimal for constructing the triazole-piperazinone core?
- Methodology:
- Adopt a multi-step approach: (i) synthesize the 2-phenyl-1,2,3-triazole-4-carbonyl intermediate via copper-catalyzed azide-alkyne cycloaddition (CuAAC), (ii) couple it to a pre-functionalized piperazinone scaffold using carbodiimide-mediated amidation. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, as seen in analogous syntheses .
- Monitor reaction progress via TLC or LC-MS , and isolate intermediates using column chromatography with gradients of ethyl acetate/hexane.
Advanced Research Questions
Q. How do electronic effects of the trifluoromethylpyridine group influence the compound’s reactivity and binding interactions?
- Methodology:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify electron-deficient regions (e.g., trifluoromethyl group’s inductive effects). Compare with crystallographic data to validate computational models .
- Conduct SAR studies by synthesizing analogs with substituents of varying electronegativity (e.g., -Cl, -OCH₃) on the pyridine ring. Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are suitable for resolving contradictions in bioactivity data across different assay systems?
- Methodology:
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For example, if cytotoxicity contradicts enzyme inhibition, evaluate membrane permeability via Caco-2 monolayer assays or rule out off-target effects using kinase profiling panels .
- Apply statistical blocking (e.g., randomized block designs with split-split plots) to control variability in biological replicates, as described in pharmacological studies of structurally related compounds .
Q. How can crystallographic data inform the optimization of pharmacokinetic properties?
- Methodology:
- Analyze solvent-accessible surfaces from X-ray structures to identify regions for improving solubility (e.g., introducing polar groups on the phenyltriazole moiety without disrupting π-π stacking interactions) .
- Correlate logP values (via shake-flask method) with in vivo bioavailability data to refine substituent choices on the piperazinone ring .
Data Analysis & Interpretation
Q. What analytical techniques are critical for detecting and quantifying metabolic degradation products?
- Methodology:
- Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to identify phase I/II metabolites in liver microsomal assays.
- Pair with NMR-based metabolomics to track structural modifications (e.g., oxidation of the triazole ring) .
Q. How can researchers address low synthetic yields in large-scale preparations of the piperazinone scaffold?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
